The synthesis of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine involves several key steps that leverage established organic chemistry techniques. Although specific synthetic routes are not extensively detailed in the provided sources, compounds of this type are generally synthesized through multi-step reactions involving:
Technical details such as reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity but are not explicitly provided in the available literature.
The molecular formula for 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine is . The structure features a spirocyclic arrangement that includes a nitrogen atom within a cyclic framework, contributing to its unique properties.
While specific chemical reactions involving 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine are not detailed in the sources provided, compounds with similar structures often participate in various chemical transformations:
Understanding these potential reactions is crucial for predicting the behavior of this compound in various chemical environments.
Potential mechanisms may include:
Further research would be required to elucidate specific pathways and targets.
The physical and chemical properties of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine include:
The compound has been noted to be an irritant; thus, handling precautions should be observed during laboratory use .
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine finds applications primarily in scientific research, particularly in medicinal chemistry where it may serve as a lead compound for drug development or as a tool for studying biological mechanisms due to its unique structural features.
Research involving this compound can contribute to understanding its pharmacological properties and potential therapeutic uses, especially in areas related to neurological disorders or other conditions influenced by receptor activity.
The Prins cyclization has emerged as a cornerstone reaction for constructing the 1-oxa-9-azaspiro[5.5]undecane core with high atom economy and diastereoselectivity. This methodology enables the simultaneous formation of multiple bonds and stereocenters in a single operation, effectively building the spirocyclic framework from readily available precursors. The synthesis typically involves the condensation of N-benzyl-4-piperidone derivatives with allylsilane reagents under acidic conditions, followed by intramolecular oxonium ion cyclization. Formaldehyde equivalents (such as paraformaldehyde) serve as the electrophilic component, initiating the cyclization cascade that establishes the spirocyclic architecture in a single step [1] [8].
Recent methodological advancements have focused on optimizing reaction parameters to enhance efficiency and selectivity. Key innovations include:
Table 1: Optimization Parameters for Prins Cyclization
| Variable | Standard Conditions | Optimized Conditions | Yield Impact |
|---|---|---|---|
| Catalyst | H₂SO₄ | BF₃·OEt₂ (0.5 eq) | +35% |
| Temperature | 60°C | 80°C | +22% |
| Solvent | Toluene | DCE | +28% |
| Formaldehyde Source | Formalin | Paraformaldehyde | +15% |
The versatility of this approach is demonstrated by its compatibility with diverse piperidone precursors, enabling rapid scaffold diversification for structure-activity relationship (SAR) studies. The reaction's scalability has been validated at multigram levels (≥50g) without erosion of diastereoselectivity (>95:5 dr), highlighting its utility for both medicinal chemistry exploration and industrial-scale production [1] [5] [8].
The peripheral benzyl and amine groups of 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine serve as strategic handles for structural diversification to modulate physicochemical and pharmacological properties. The C4-amine functionality exhibits distinct reactivity patterns due to its position adjacent to the spirocyclic oxygen, enabling selective derivatization while preserving the core scaffold integrity [3].
Primary Amine Modifications:
Benzyl Group Modifications:
Table 2: Impact of Peripheral Modifications on Compound Properties
| Modification Type | Representative Group | logD₇.₄ Change | Biological Effect |
|---|---|---|---|
| Urea formation | 3-CF₃-phenylurea | +0.15 | sEH IC₅₀ = 4.99 nM |
| Reductive alkylation | Cyclopropylmethyl | -0.28 | Improved CNS penetration |
| N-acylation | Acetyl | -0.41 | Reduced microsomal clearance |
| Para-benzyl bromination | Br | +0.33 | Cross-coupling handle for SAR |
| N-sulfonylation | Tosyl | +0.52 | Enhanced metabolic stability |
Orthogonal protection strategies enable sequential functionalization: the primary amine can be protected as a tert-butoxycarbonyl (Boc) derivative during benzyl group manipulation, followed by deprotection and amine derivatization. This approach has proven invaluable for generating hybrid molecules with dual pharmacological activities [3] [5] [9].
The spirocyclic carbon at position 4 generates a stereogenic center whose configuration significantly influences biological activity. The Prins cyclization typically produces racemic 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine due to non-chiral reaction conditions. Resolution and asymmetric synthesis strategies have been developed to address this challenge:
Diastereoselective Approaches:
Enantiomer Separation:
X-ray crystallography of protein-ligand complexes confirms the (+)-enantiomer adopts a binding conformation where the protonated amine forms a salt bridge with Asp335 in sEH, while the spirocyclic oxygen engages in hydrogen bonding with Tyr383. The benzyl group occupies a hydrophobic pocket inaccessible to the (-)-enantiomer due to steric clashes from its alternative spiro ring orientation [3] [9].
Table 3: Stereochemical Control Techniques and Outcomes
| Method | Conditions | Enantiomeric Excess | Yield | Scale Limit |
|---|---|---|---|---|
| Chiral SFC Resolution | Chiralpak AD-H, 25% MeOH/CO₂ | >99% (+)-isomer | 42% | 100 mg |
| L-Tartrate Resolution | Ethanol/H₂O (4:1), 0°C | 98% (+)-isomer | 35% | 10 g |
| Chiral Auxiliary (R)-α-MePhNH | Prins cyclization, H₂/Pd deprotection | 98% (+)-isomer | 68% | 5 g |
| Co(salen)-Catalyzed Cyclization | Toluene, -40°C | 75% (+)-isomer | 85% | 500 mg |
Transitioning from milligram-scale discovery chemistry to multigram production necessitates addressing key synthetic bottlenecks: exothermicity during Prins cyclization, catalyst loading reduction, and purification challenges posed by polar amine functionalities.
Process Optimization Milestones:
Purification Advancements:
Commercial suppliers have standardized quality specifications for academic and industrial applications: HPLC purity ≥98% (UV 254 nm), residual solvent limits (DCE < 600 ppm), and enantiomeric excess ≥99% for resolved material. Global shipping options (EU stock: next day; China stock: 10-14 days) ensure accessibility, though cold-chain transport is recommended for salt forms to prevent disproportionation [1] [4] [6].
Table 4: Scalability Metrics for Key Synthetic Steps
| Process Parameter | Laboratory Scale | Pilot Scale (100g) | Industrial Scale (kg) |
|---|---|---|---|
| Prins Cyclization Time | 8 hours | 12 hours | 24 hours |
| Temperature Control | ±5°C | ±2°C | ±0.5°C |
| Isolated Yield | 75% | 82% | 88% |
| Purity (HPLC) | 95% | 98% | 99.5% |
| Catalyst Loading (mol%) | 50 | 30 | 15 |
| Solvent Consumption (L/kg) | 120 | 80 | 40 |
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2